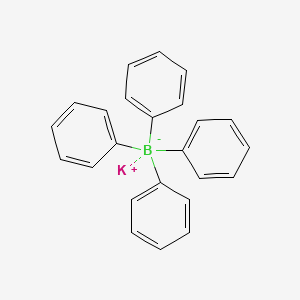

Potassium tetraphenylborate

描述

Historical Development and Discovery of Tetraphenylborate (B1193919) Reagents

The development of tetraphenylborate reagents dates back to the mid-20th century. The German chemist Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for his work on the Wittig reaction, was instrumental in the initial synthesis of these compounds. umich.eduwikipedia.orgchemeurope.com His work laid the foundation for the preparation of phenyllithium (B1222949) and other organometallic reagents that are precursors to tetraphenylborates. chemeurope.com

The synthesis of sodium tetraphenylborate, a key precursor to potassium tetraphenylborate, can be achieved through the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent like phenylmagnesium bromide. wikipedia.org This method opened the door for the use of the tetraphenylborate anion as a precipitating agent. The discovery that sodium tetraphenylborate could selectively precipitate potassium ions from aqueous solutions was a significant advancement in analytical chemistry. wikipedia.orgwisc.edu This finding, first reported in the 1950s, provided a reliable gravimetric and titrimetric method for potassium determination. wisc.eduacs.org

Significance of this compound in Chemical Research

The primary significance of this compound in chemical research stems from its insolubility in water, a rare characteristic for a potassium salt. wikipedia.org This property has been widely exploited for the quantitative analysis of potassium ions. hach.comscispace.com The reaction between a soluble tetraphenylborate salt, such as sodium tetraphenylborate, and potassium ions results in the formation of a white precipitate of this compound. hach.com This precipitation reaction forms the basis for various analytical techniques, including:

Gravimetric analysis: The precipitated this compound can be filtered, dried, and weighed to determine the original potassium concentration. wikipedia.org

Turbidimetric methods: The increase in turbidity resulting from the formation of the precipitate can be measured to quantify low concentrations of potassium. hach.com

Titrimetric methods: Potassium ions can be titrated with a standardized solution of sodium tetraphenylborate, with the endpoint detected by various means. eusalt.com

Beyond its use in potassium determination, this compound and its parent anion, tetraphenylborate, have other applications in chemical research. The tetraphenylborate anion is used as a bulky, non-coordinating anion to stabilize and crystallize large cationic complexes in organometallic and coordination chemistry. wikipedia.org It has also been utilized in the study of ion channels and transport proteins in biological systems and as a catalyst in certain organic reactions. ontosight.ai

Conceptual Framework: Ion-Pair Formation and Precipitation Phenomena

The formation of this compound is a classic example of an ion-pair formation leading to precipitation. In an aqueous solution, sodium tetraphenylborate exists as sodium cations (Na⁺) and tetraphenylborate anions ([B(C₆H₅)₄]⁻). When a solution containing potassium ions (K⁺) is introduced, the potassium and tetraphenylborate ions associate to form the ion-pair K[B(C₆H₅)₄]. rsc.org

The low solubility of this compound in water (approximately 1.8×10⁻⁴ g/L) is the driving force for its precipitation. wikipedia.org This insolubility can be attributed to the large size and hydrophobic nature of the tetraphenylborate anion. The four phenyl groups create a nonpolar exterior, making it difficult for water molecules to effectively solvate the ion. The crystal structure of this compound reveals that the potassium ion is coordinated with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions, forming a stable polymeric structure. wikipedia.orgwisc.edu

The precipitation is highly selective for potassium and other large, singly charged cations like rubidium (Rb⁺), cesium (Cs⁺), and ammonium (B1175870) (NH₄⁺), which also form insoluble salts with the tetraphenylborate anion. wisc.edu This selectivity is crucial for its application in analytical chemistry.

Scope and Relevance in Contemporary Chemical Science

While modern instrumental techniques such as flame photometry, atomic absorption spectroscopy, and inductively coupled plasma-atomic emission spectrometry (ICP-AES) have become the preferred methods for potassium determination in many applications, this compound continues to hold relevance in specific areas of contemporary chemical science. wisc.edu

Its use as a precipitating agent remains a valuable tool in gravimetric and titrimetric analysis, particularly in educational settings and for certain industrial applications where instrumental methods may not be readily available or cost-effective. scispace.comeusalt.com

Furthermore, the tetraphenylborate anion itself continues to be important in coordination and organometallic chemistry for the synthesis and stabilization of novel cationic complexes. wikipedia.org Research into ion-pair complexes involving the tetraphenylborate anion is ongoing, with studies exploring their structural, electrical, and bonding properties for potential applications in materials science and medicinal chemistry. nih.govnih.gov The unique properties of tetraphenylborate also lend themselves to the development of ion-selective electrodes and sensors. taylorandfrancis.comresearchgate.net Additionally, it has been investigated for its potential role in the remediation of radioactive waste, specifically for the removal of cesium-137. wisc.eduosti.gov

属性

IUPAC Name |

potassium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMCUZQNCMYPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-41-5 | |

| Record name | Potassium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium tetraphenylboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparations

Classical Synthesis Routes for Potassium Tetraphenylborate (B1193919)

The most common and straightforward method for preparing potassium tetraphenylborate relies on the principle of precipitation, leveraging its insolubility in aqueous solutions.

The classical synthesis involves a salt metathesis reaction between the highly water-soluble sodium tetraphenylborate and a simple potassium salt, such as potassium chloride. When aqueous solutions of these two salts are mixed, the comparatively insoluble this compound precipitates out of the solution as a white solid. wikipedia.org This precipitation reaction is driven by the formation of the stable, sparingly soluble product. wikipedia.org

A typical laboratory procedure involves dissolving sodium tetraphenylborate in distilled water and, while stirring, adding a solution of potassium chloride. The resulting white precipitate of this compound is then collected.

Reaction Example: Starting Materials: Sodium Tetraphenylborate, Potassium Chloride Solvent: Distilled Water Product: this compound (precipitate)

| Reactant | Molar Amount (moles) | Solvent Volume (mL) |

| Sodium Tetraphenylborate | 0.30 | 250 |

| Potassium Chloride | 0.32 | 100 |

Table 1: Example reactant quantities for classical synthesis. Data sourced from .

To ensure a high yield and purity of the final product, several factors must be considered. After the initial precipitation, the solid is typically stirred for a short period to ensure the reaction goes to completion. The precipitate is then thoroughly washed with distilled water to remove any soluble impurities, particularly unreacted starting materials like sodium chloride.

For further purification, a common technique involves dissolving the crude this compound in a minimal amount of a suitable organic solvent, such as acetone (B3395972), and then reprecipitating it by adding a non-solvent like water or cyclohexane. tandfonline.com This process can be repeated several times to achieve a high degree of purity. tandfonline.com The final product is typically dried under a vacuum at an elevated temperature (e.g., 60°C) to remove any residual solvent.

Electrochemical Synthesis Approaches

Electrochemical methods provide an alternative route, not for synthesizing the potassium salt directly, but for incorporating the tetraphenylborate anion as a dopant into conducting polymers. This process is a form of in situ synthesis where the material is grown and doped simultaneously.

The electrochemical synthesis of conducting polymers, such as polypyrrole (PPy), can be carried out in the presence of tetraphenylborate anions (TPB⁻). researchgate.net In this process, the monomer (e.g., pyrrole) is oxidized at an electrode surface in an electrochemical cell. diva-portal.orgresearchgate.net This oxidation leads to the formation of a polymer film directly on the electrode. diva-portal.org

During this electropolymerization, anions from the electrolyte are incorporated into the growing polymer film to balance the positive charge that develops on the polymer backbone. researchgate.net When sodium tetraphenylborate is used as the supporting electrolyte, the TPB⁻ anion acts as the dopant. researchgate.net This results in a composite material, such as polypyrrole doped with tetraphenylborate (PPy/TPB). researchgate.net This technique has been successfully performed in solvents like dry acetonitrile (B52724). researchgate.net

The properties of the resulting tetraphenylborate-doped conducting polymer are highly dependent on the electrochemical reaction conditions. Key parameters that influence the material's characteristics include:

Solvent and Electrolyte: The choice of solvent and the concentration of the monomer and electrolyte affect the polymer's structure and conductivity. diva-portal.org

Applied Potential: The potential applied to the working electrode controls the rate of monomer oxidation and polymer growth, which in turn influences the film's thickness and morphology. diva-portal.orgnih.gov

Electrode Material: The substrate on which the polymer is grown can affect adhesion and film quality. diva-portal.org

Synthesis of Ring-Substituted this compound Salts

To modify the properties of the tetraphenylborate anion, substituted versions can be synthesized where one or more hydrogen atoms on the phenyl rings are replaced with other functional groups.

A general and effective route for preparing these ring-substituted tetraarylborate salts involves the use of a Grignard reagent. tandfonline.comtandfonline.com The synthesis starts with an appropriately substituted aryl magnesium bromide (a Grignard reagent), which is then reacted with potassium tetrafluoroborate (B81430) (KBF₄). tandfonline.comtandfonline.com This reaction yields the desired potassium tetraarylborate salt. tandfonline.com

This methodology has been successfully used to prepare compounds such as:

Potassium tetra(m-tolyl)borate tandfonline.comtandfonline.com

Potassium tetra(p-tolyl)borate tandfonline.com

Potassium tetra(p-chloro)borate tandfonline.comtandfonline.com

The purification process for these substituted salts is analogous to that of the parent compound, involving dissolution in acetone followed by reprecipitation. tandfonline.com

Synthesis of Substituted Salts

| Target Compound | Grignard Reagent Precursor |

| Potassium tetra(m-tolyl)borate | m-Bromotoluene |

| Potassium tetra(p-chloro)borate | p-Chlorobromobenzene |

| Potassium tetra(p-tolyl)borate | p-Bromotoluene |

Table 2: Examples of precursors for the synthesis of ring-substituted potassium tetraarylborates via the Grignard reaction method. tandfonline.comtandfonline.com

Preparation via Aryl Magnesium Bromide and KBF₄

The synthesis of this compound and its ring-substituted analogs is commonly achieved through the reaction of an aryl magnesium bromide (a Grignard reagent) with potassium tetrafluoroborate (KBF₄). This method provides a versatile route to a variety of tetraarylborate salts. The general reaction involves the displacement of fluoride (B91410) ions from the boron center by the aryl groups from the Grignard reagent.

A typical laboratory procedure involves the slow addition of KBF₄ to a solution of the pre-formed aryl magnesium bromide in a suitable ether solvent, such as anhydrous diethyl ether. The reaction mixture is typically stirred and refluxed for several hours. Following the reaction, the mixture is cooled and then carefully hydrolyzed by pouring it into water, which precipitates the crude potassium tetraarylborate salt. The solid product is then collected by filtration and washed with water. Purification is often accomplished by dissolving the crude product in a minimal amount of a solvent like acetone and reprecipitating it with a non-solvent such as water or cyclohexane. wikipedia.org

This methodology has been successfully applied to synthesize various substituted analogs, including potassium tetra(m-tolyl)borate and potassium tetra(p-chloro)borate. researchgate.netresearcher.life The choice of the starting aryl bromide allows for the introduction of different substituents onto the phenyl rings, enabling the tuning of the final product's properties.

Improved Procedures for Specific Analogs

Research has focused on optimizing the standard Grignard-based synthesis to improve yields, purity, and accessibility for specific tetraphenylborate analogs. These improvements often involve modifications to reaction conditions, starting materials, or purification techniques.

An improved procedure for the preparation of potassium tetra(p-tolyl)borate has been reported, highlighting efforts to enhance this common synthetic route. researchgate.netresearcher.life Furthermore, a modified, high-yield synthesis for the sodium salt of a tolyl analog, sodium tetra-4-tolylborate, demonstrates significant procedural refinement. This modified method, starting from NaBF₄ and 4-bromotoluene, achieves a 96% yield. chemicalbook.com The key parameters of this improved synthesis are detailed in the table below.

Interactive Data Table: Comparison of Standard vs. Improved Synthesis for Tetra-4-tolylborate Salt

| Parameter | Standard Grignard Procedure | Improved Procedure for Sodium Tetra-4-tolylborate chemicalbook.com |

|---|---|---|

| Boron Source | KBF₄ / BF₃·OEt₂ | NaBF₄ |

| Aryl Source | 4-Tolylmagnesium bromide | 4-Bromotoluene (forms Grignard in situ) |

| Solvent | Diethyl ether or THF | THF |

| Reaction Time | Several hours at reflux | 12 hours at room temperature |

| Workup | Hydrolysis with water | Addition to aqueous Na₂CO₃, extraction with MeCN |

| Purification | Recrystallization | Precipitation using Et₂O-hexane |

| Reported Yield | Variable | 96% |

Another significant advancement is the development of a novel protocol for preparing functionalized tetraarylborates. This method proceeds through tetralithio intermediates, which are generated by a four-fold halogen-lithium exchange on potassium tetrakis(iodophenyl)borates using t-butyllithium at low temperatures (-78 °C). These highly reactive intermediates can then be treated with various electrophiles (like CO₂, DMF) to introduce functional groups such as -COOH or -CHO onto the phenyl rings. nih.gov This approach provides a pathway to complex, functionalized analogs that are not readily accessible through the traditional Grignard route.

Green Chemistry Principles in Tetraphenylborate Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are being increasingly applied to the synthesis of compounds like this compound. A primary focus has been the reduction of hazardous solvent use.

Historically, the synthesis of tetraphenylborates has relied on volatile and flammable solvents like diethyl ether. google.com From a green chemistry perspective, and particularly for industrial-scale production, the use of such solvents poses significant safety risks. google.comcrdeepjournal.org Modern procedures have shifted towards using safer alternatives. For instance, a patented method for preparing sodium tetraphenylborate utilizes a solvent system of toluene (B28343) and tetrahydrofuran (B95107) (THF), eliminating the need for diethyl ether and creating a safer, more controllable process suitable for mass production. google.com This aligns with the green chemistry principle of "Safer Solvents and Auxiliaries."

Another area of green chemistry relevant to tetraphenylborates is the use of phase-transfer catalysis (PTC). Phase-transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.com This can eliminate the need for organic solvents altogether, allowing reactions to be run in water. ijirset.com While not a direct synthesis of the tetraphenylborate anion itself, certain tetraphenylborate derivatives, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), have been effectively used as anionic phase-transfer catalysts to promote organic reactions in two-phase systems. researcher.life The application of PTC principles reduces solvent waste and energy consumption, representing a key advantage in sustainable chemical manufacturing. crdeepjournal.org

The development of high-yield syntheses, such as the 96% yield achieved for sodium tetra-4-tolylborate, also contributes to the greenness of the process by improving atom economy and minimizing the generation of chemical waste. chemicalbook.com

Advanced Analytical Chemistry Applications

Gravimetric Determination of Potassium Ions

The gravimetric determination of potassium ions is a classic analytical technique that relies on the precipitation of potassium as potassium tetraphenylborate (B1193919) (KTPB). This method is valued for its accuracy and is often employed for reference purposes. The fundamental principle involves the reaction of potassium ions with a solution of sodium tetraphenylborate, which is soluble in water, to form the insoluble potassium tetraphenylborate precipitate. wikipedia.orgwisc.eduhach.com

To ensure the quantitative precipitation of this compound and to minimize errors, the reaction conditions must be carefully controlled.

pH: The precipitation is typically carried out in a weakly alkaline medium. iteh.aiiteh.ai An alkaline environment, often achieved by adding sodium hydroxide, helps to prevent the decomposition of the tetraphenylborate reagent, which is unstable in acidic solutions. uci.edu A pH range of 6 to 7 is also cited as suitable for the sodium tetraphenylborate solution before precipitation. eusalt.com

Temperature: The precipitation reaction is generally performed at or below room temperature. After the addition of the precipitating agent, the solution is often cooled to below 20°C to further decrease the solubility of the this compound and ensure complete precipitation. iteh.ai

Wash Liquids: The choice of wash liquid is critical to prevent the dissolution of the precipitate. A common practice is to wash the precipitate first with a small amount of a saturated solution of this compound or a dilute solution of sodium tetraphenylborate. iteh.aieusalt.com This is followed by washing with a small amount of cold water to remove any excess precipitating agent and other soluble impurities. eusalt.com The precipitate is then dried to a constant weight at a temperature of around 120°C.

| Parameter | Optimized Condition | Rationale |

| pH | Weakly alkaline | Prevents decomposition of the tetraphenylborate reagent. |

| Temperature | Cool to below 20°C | Minimizes the solubility of this compound for complete precipitation. |

| Wash Liquids | 1. Dilute sodium tetraphenylborate solution2. Cold water | Prevents dissolution of the precipitate while removing soluble impurities. |

While the tetraphenylborate method is selective for potassium, it is not entirely specific. Several other ions with similar sizes and charges can also form precipitates with the tetraphenylborate anion, leading to positive interference. These interfering ions include ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), and thallium (Tl⁺). wisc.eduwisc.edu

Of these, the ammonium ion is a particularly common interference. To mitigate this, the analysis is often carried out in a strongly alkaline solution where the ammonium ion is converted to ammonia (B1221849) gas, which can be removed by boiling. uci.edu Alternatively, formaldehyde (B43269) can be added to form the non-interfering hexamethylenetetramine. iteh.ai For other interfering cations, specific masking agents or separation techniques may be required depending on the sample matrix. For instance, EDTA is often added to mask the interference of other metal cations. iteh.ai

| Interfering Ion | Reason for Interference | Mitigation Strategy |

| Ammonium (NH₄⁺) | Forms an insoluble precipitate with tetraphenylborate. wisc.eduuci.edu | Treatment with NaOH to form soluble NH₄(C₆H₅)₄B; addition of formaldehyde. iteh.aiuci.edu |

| Rubidium (Rb⁺) | Forms a precipitate with tetraphenylborate. wisc.eduwisc.edu | Method is not suitable for samples with high Rb⁺ content. |

| Cesium (Cs⁺) | Forms a precipitate with tetraphenylborate. wisc.eduwisc.edu | Method is not suitable for samples with high Cs⁺ content. |

| Silver (Ag⁺) | Forms a precipitate with tetraphenylborate. wisc.eduwisc.edu | Prior removal of Ag⁺ is necessary. |

| Thallium (Tl⁺) | Forms a precipitate with tetraphenylborate. wisc.eduwisc.edu | Prior removal of Tl⁺ is necessary. |

The gravimetric determination of potassium using tetraphenylborate has been successfully applied to the analysis of complex matrices such as silicates and fertilizers. iteh.airsc.org In the analysis of fertilizers, organic matter is first removed by incineration, followed by digestion with hydrochloric acid. EDTA is added to mask interfering ions, and the precipitation is carried out in a slightly alkaline medium. iteh.ai The determination of potassium in silicates also utilizes this precipitation method. rsc.org

Potentiometric Techniques

This compound is also a crucial component in potentiometric methods for potassium determination, most notably in the construction of ion-selective electrodes (ISEs).

Potassium-selective electrodes are electrochemical sensors that can measure the activity of potassium ions in a solution. wikipedia.org They offer a rapid and non-destructive method for potassium analysis and are widely used in various fields, including clinical chemistry and environmental monitoring.

The core of a potassium-selective electrode is a membrane that is selectively permeable to potassium ions. This compound plays a vital role in the formulation of these membranes, which are typically made of a polymer matrix like polyvinyl chloride (PVC).

The membrane composition generally includes:

An Ionophore: This is a molecule that selectively binds to potassium ions. Valinomycin (B1682140) is a commonly used ionophore in potassium ISEs due to its high selectivity for K⁺. wikipedia.org

A Plasticizer: This is a solvent that dissolves the membrane components and ensures the mobility of the ionophore within the membrane.

This compound: This is incorporated into the membrane as a lipophilic salt. Its primary functions are to reduce the electrical resistance of the membrane and to improve the stability and response characteristics of the electrode. The tetraphenylborate anion helps to establish a stable potential at the membrane-solution interface.

The fabrication process involves dissolving the PVC, the ionophore, the plasticizer, and this compound in a suitable solvent, such as tetrahydrofuran (B95107). This solution is then cast into a thin film, which, after the evaporation of the solvent, forms the ion-selective membrane. This membrane is then incorporated into the body of the electrode. A schematic of a potassium-selective microelectrode is shown below.

Ion-Selective Electrodes (ISEs) for Potassium Determination

Membrane Composition and Performance Characteristics

The core of a potassium-selective electrode (ISE) is its membrane, which is meticulously designed to selectively interact with potassium ions. The performance of these electrodes is critically dependent on the composition of this membrane. Typically, it consists of a polymer matrix, a plasticizer, a potassium-selective ionophore, and a lipophilic salt containing the tetraphenylborate anion.

Key Components:

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is a commonly used polymer, providing a stable and durable matrix for the other components. ntsensors.comozrobotics.comsigmaaldrich.com

Ionophore: Valinomycin is the most frequently used ionophore in potassium ISEs due to its exceptional selectivity for potassium ions. rsc.orgwikipedia.org It is a neutral carrier that selectively binds K+ ions and transports them across the membrane.

Lipophilic Salt: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or other tetraphenylborate derivatives are incorporated as anionic sites within the membrane. sigmaaldrich.comresearchgate.netmdpi.com These lipophilic salts help to reduce the membrane resistance and ensure permselectivity for cations.

A representative membrane composition might include valinomycin as the ionophore, PVC as the polymer, dioctyl sebacate (B1225510) (DOS) as the plasticizer, and potassium tetrakis(4-chlorophenyl)borate as the cation exchanger. mdpi.comgoogle.com The specific ratios of these components are optimized to achieve desired performance characteristics, such as a Nernstian response (a theoretical slope of ~59 mV per decade change in ion activity).

Table 1: Example Compositions of Potassium-Selective Membranes

| Component | Composition 1 (wt%) google.com | Composition 2 (wt%) mdpi.com | Composition 3 (wt%) sigmaaldrich.com |

|---|---|---|---|

| Ionophore (e.g., Valinomycin, KI-II) | 15% (KI-II) | 3% (Valinomycin) | ~1-2.5% (Potassium ionophore I) |

| Polymer (e.g., Polyurethane, PVC) | 58% (Polyurethane) | 32% (PVC) | ~33% (PVC) |

| Plasticizer (e.g., DOS, o-NPOE) | 29.5% (DOS) | 64% (DOS) | ~65% (DOS or BBPA*) |

| Cation Exchanger (e.g., KTpClPB) | 2.25% (KTpClPB) | 1% (KTpClPB) | Variable (e.g., 50 mol% relative to ionophore) |

Selectivity Coefficients and Interference (e.g., Na+ interference)

The selectivity of an ISE is its ability to distinguish the primary ion (in this case, potassium) from other interfering ions present in the sample. This is quantified by the selectivity coefficient (kK+,j), where a smaller value indicates better selectivity (less interference from ion j).

For potassium-selective electrodes, the most significant potential interferent in biological samples is the sodium ion (Na+) due to its high concentration. wikipedia.org However, valinomycin-based membranes exhibit excellent selectivity for K+ over Na+. The selectivity coefficient for sodium (kK,Na) is typically very low, often in the range of 10-4. zimmerpeacocktech.com This means that the electrode is about 10,000 times more responsive to potassium than to sodium.

Other ions that can interfere include rubidium (Rb+), cesium (Cs+), and ammonium (NH4+). wikipedia.orgnico2000.net The interference from ammonium ions is particularly noteworthy, and it can become a problem when its concentration is similar to or greater than that of potassium. wikipedia.orgmetrohm.com

Table 2: Typical Selectivity Coefficients for a Valinomycin-Based Potassium ISE

| Interfering Ion (j) | Selectivity Coefficient (kK+,j) | Reference |

|---|---|---|

| Na+ (Sodium) | 0.0004 | zimmerpeacocktech.comnico2000.net |

| NH4+ (Ammonium) | 0.01 | zimmerpeacocktech.comnico2000.net |

| Cs+ (Cesium) | 0.4 | nico2000.net |

| Rb+ (Rubidium) | 2.0 | nico2000.net |

| Ca2+ (Calcium) | 0.0003 | nico2000.net |

| Mg2+ (Magnesium) | 0.0003 | nico2000.net |

| Li+ (Lithium) | 0.0001 | nico2000.net |

Lifetime and Stability of Tetraphenylborate-Based ISEs

The operational lifetime of a solvent polymeric ISE is a critical parameter, particularly for applications requiring long-term monitoring. A primary factor limiting the lifetime of these electrodes is the gradual leaching of essential membrane components—the ionophore, plasticizer, and the lipophilic tetraphenylborate salt—into the sample solution. rsc.orgscielo.org.mx

This leaching process can lead to a deterioration in the sensor's performance, including a decrease in the slope of the calibration curve (loss of Nernstian response) and a reduction in selectivity. nih.gov The stability of the electrode can also be compromised by the formation of a thin aqueous layer at the interface between the solid contact and the ion-selective membrane, which can cause potential drift. researchgate.net

Efforts to enhance the lifetime and stability of these electrodes focus on minimizing the loss of these components. One successful approach has been the use of polymeric plasticizers, such as polyester (B1180765) sebacate (PES), instead of conventional monomeric ones like DOS. rsc.orgresearchgate.net The higher molecular weight and polymeric nature of PES significantly reduce its tendency to leach from the membrane, thereby extending the electrode's functional life to several months while maintaining high selectivity and a Nernstian response. rsc.orgresearchgate.net Additionally, the development of solid-contact ISEs, which eliminate the internal liquid filling solution, has been a significant step towards more robust and stable sensors. researchgate.net

Miniaturization and Biomedical Applications of ISEs

There is a growing demand for miniaturized sensors for on-site and real-time analysis, particularly in biomedical and clinical settings. nih.govutwente.nl Potassium ISEs are widely used for measuring potassium levels in biological fluids like blood and urine. ozrobotics.comnih.gov Miniaturization of these sensors is crucial for applications such as point-of-care testing and monitoring extracellular potassium concentrations. nih.govutwente.nl

The development of solid-contact ISEs has been a key enabler of miniaturization. By replacing the internal liquid electrolyte with a solid ion-to-electron transducer (such as conducting polymers or carbon nanomaterials), it is possible to fabricate small, robust, and mass-producible planar sensors. researchgate.netnih.govutwente.nl These miniaturized electrodes can be designed for use with very small sample volumes, sometimes as little as a single drop of blood. ntsensors.comnih.gov

Miniaturized potassium sensors are being integrated into various platforms, including:

Chips and Planar Sensors: Fabricated using silicon technology, these sensors can be integrated into multi-electrode arrays for simultaneous analysis of several electrolytes. nih.gov

Flow-through Manifolds: For continuous monitoring, such as analyzing potassium levels in whole blood. nih.gov

Flexible and Wearable Sensors: The use of flexible materials allows for the development of sensors that can conform to different shapes, opening possibilities for wearable diagnostic devices. nih.gov

These advancements are making potassium monitoring more accessible and immediate, which is vital for managing various health conditions. researchgate.netnih.govutwente.nl

Amperometric Titration and Detection Methods

Amperometric titration is another important analytical application involving tetraphenylborate for the determination of potassium. This method relies on measuring the change in current at a suitable applied potential as a function of the volume of the titrant added. acs.org

In the direct titration of potassium, a standard solution of sodium tetraphenylborate is used as the titrant. The endpoint of the titration is detected by monitoring the anodic depolarization current of the tetraphenylborate ion at a dropping mercury electrode. acs.org Before the equivalence point, the current is very low because the tetraphenylborate ions are consumed by precipitation with potassium ions. After all the potassium has been precipitated, an excess of tetraphenylborate ions appears in the solution, causing a sharp increase in the current. The endpoint is determined graphically by the intersection of the two linear portions of the titration curve. This method is effective for potassium concentrations in the range of 2.2 x 10-3 to 2.0 x 10-2 M. acs.org

The technique offers a direct means of analysis, eliminating steps like filtration and back-titration that are common in other volumetric methods. acs.org

Spectrophotometric and Turbidimetric Methods

Spectrophotometric and turbidimetric methods offer alternatives to electrochemical techniques for potassium determination using sodium tetraphenylborate. These methods are based on the formation of the insoluble this compound precipitate.

In turbidimetry , the amount of light scattered by the suspension of the this compound precipitate is measured. The turbidity, or the amount of suspended particles, is directly proportional to the concentration of potassium in the original sample. hach.comelabscience.com The measurement is typically made at a specific wavelength, such as 420 nm, 450 nm, 650 nm, or 700 nm, using a spectrophotometer or colorimeter. hach.comelabscience.comscielo.br This method is rapid and has been successfully applied to the analysis of potassium in various samples, including blood serum and leaf tissues. scielo.br To ensure the precipitate remains uniformly suspended for accurate measurement, stabilizing agents like gum ghatti may be used. tandfonline.com

UV-Vis Spectrophotometric Analysis of Tetraphenylborate Salts

A more refined approach involves separating the this compound precipitate and then dissolving it in a suitable organic solvent for UV-Vis spectrophotometric analysis . Acetonitrile (B52724) is a particularly well-suited solvent for this purpose. acs.org

The tetraphenylborate ion has a characteristic ultraviolet absorption spectrum. By measuring the absorbance of the acetonitrile solution at a specific wavelength, typically the absorption maximum around 266 nm, the concentration of the tetraphenylborate ion can be determined. acs.org Since the stoichiometry of the precipitate is 1:1 (K+ to B(C6H5)4-), this measurement directly correlates to the amount of potassium in the original sample.

This spectrophotometric method is highly sensitive and can be used to determine potassium concentrations in the range of 2 to 30 parts per million (ppm). acs.org An alternative UV spectrophotometric method involves adding a known excess of sodium tetraphenylborate, filtering the precipitate, and then measuring the absorbance of the excess unreacted tetraphenylborate in the filtrate at 254 nm. nih.gov

Turbidimetric Spot Test Analysis for Potassium

A rapid and quantitative method for determining potassium ion concentration involves a turbidimetric spot test. This technique relies on the precipitation of this compound when a solution containing potassium ions is mixed with a reagent like sodium tetraphenylborate, typically in an alkaline medium. scienceopen.comresearchgate.netassaygenie.comlabcart.com The resulting turbidity, caused by the suspension of fine this compound particles, is directly proportional to the concentration of potassium ions in the sample. assaygenie.comlabcart.comunibiotech.inelabscience.com This relationship allows for the quantification of potassium by measuring the optical density (OD) of the suspension with a spectrophotometer or microplate reader, often at wavelengths of 450 nm or 700 nm. scienceopen.comresearchgate.netassaygenie.comscielo.br

The formation of the this compound precipitate and the resulting turbidity are dependent on several factors, most notably the concentration of the tetraphenylborate reagent. scielo.br The kinetics of the precipitation reaction are rapid; studies have shown that when using a 3% m/v solution of sodium tetraphenylborate, the reaction reaches completion in less than one minute. scielo.br The stability and magnitude of the turbidity are strongly influenced by the reagent concentration. scielo.br The method demonstrates a linear relationship between turbidity and potassium concentration within a defined working range, often yielding a high correlation coefficient (e.g., 0.9998), which confirms its suitability for quantitative analysis. scienceopen.comresearchgate.netscielo.br

Key Parameters in Turbidimetric Analysis of Potassium

| Parameter | Condition/Value | Significance | Source |

|---|---|---|---|

| Reagent | Sodium Tetraphenylborate | Precipitates potassium ions | scienceopen.comresearchgate.netscielo.br |

| Medium | Alkaline (pH 9.1) | Ensures high specificity for potassium | researchgate.netscielo.br |

| Wavelength | 700 nm | Minimizes interference from serum components | scielo.br |

| Reaction Time | < 1 minute (with 3% reagent) | Allows for rapid analysis | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectrometry in Analytical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the structure and interactions of molecules. For this compound and its related complexes, various NMR methods provide detailed insights into their chemical environment and bonding.

Proton (¹H) NMR spectroscopy is instrumental in characterizing complexes formed with the tetraphenylborate anion. researchgate.net The chemical shifts of the protons on the phenyl rings of the tetraphenylborate anion can be observed, typically appearing in the aromatic region of the spectrum (around 7.15–7.45 ppm). mdpi.com When tetraphenylborate forms a complex with a cation, such as an organic N-heteroaromatic cation, the proton signals of the cation are also observed, allowing for the complete characterization of the complex structure. researchgate.netmdpi.com ¹H NMR titration can also be used to determine the stability constants of these complexes in solution. researchgate.net

¹H NMR Chemical Shifts for a Cyclobenzaprine-Tetraphenylborate Complex

| Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Tetraphenylborate) | 7.15 - 7.45 | Multiplet |

| N–(CH₃)₂ | 2.6 | Singlet |

| N–CH₂–CH₂ | 3.0 and 2.2 | Multiplet |

| N–CH₂–CH₂CH | 5.4 | Triplet |

Source: mdpi.com

Boron-11 (¹¹B) and Carbon-13 (¹³C) NMR provide further structural information. ¹¹B NMR is particularly useful for directly probing the boron atom at the core of the tetraphenylborate anion. rsc.org The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. rsc.orgsigmaaldrich.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the tetraphenylborate anion and any associated organic cations. mdpi.comrsc.org The resonances for the carbon atoms in the phenyl rings can be identified, and in complex structures, the signals for the carbons of the cation can also be assigned, confirming the composition of the complex. mdpi.com

In the solid state, this compound exhibits strong cation-π interactions, where the potassium cation is surrounded by the electron-rich phenyl groups of the tetraphenylborate anion. nih.govacs.org Multinuclear solid-state NMR is a key technique for studying these non-covalent interactions. nih.govacs.org

By analyzing the solid-state NMR spectra of alkali metal nuclei such as ³⁹K, researchers can obtain parameters like the quadrupole coupling constant and chemical shift tensor. nih.govacs.org A significant finding from these studies is that strong cation-π interactions lead to a lower paramagnetic shielding contribution. nih.govacs.org Consequently, highly negative chemical shifts in the NMR spectrum are considered a distinct signature for cations that are interacting exclusively with π systems, as is the case for K⁺ in this compound. nih.govacs.org

Solid-State NMR Parameters for Alkali Metal Tetraphenylborates

| Nucleus | Compound | Quadrupole Coupling Constant (Cₙ) | Significance | Source |

|---|---|---|---|---|

| ²³Na | Na[BPh₄] | Varies with unit cell dimensions | Characterizes electric field gradient at the nucleus | nih.govacs.org |

| ³⁹K | K[BPh₄] | Varies with unit cell dimensions | Characterizes electric field gradient at the nucleus | nih.govacs.org |

| ⁸⁷Rb | Rb[BPh₄] | Varies with unit cell dimensions | Characterizes electric field gradient at the nucleus | nih.govacs.org |

Thermal Analysis Techniques (Thermogravimetry)

Thermogravimetric analysis (TGA) of tetraphenylborate precipitates offers a method for quantitative analysis based on the mass loss of the precipitate upon controlled heating. The thermal decomposition of this compound and its ammonium analogue provides a basis for their determination researchgate.net. The pyrolysis of alkali metal tetraphenylborates, including potassium, has been studied using thermobalances to understand their decomposition patterns researchgate.net.

A method has been developed for the simultaneous determination of potassium (K⁺) and ammonium (NH₄⁺) ions that involves their precipitation with the tetraphenylborate anion [B(C₆H₅)₄]⁻, followed by thermal decomposition of the resulting precipitate researchgate.net. Both potassium and ammonium form precipitates with tetraphenylborate metrohm.comwisc.edu. The analytical procedure is based on measuring the mass loss of the combined this compound and ammonium tetraphenylborate precipitate during thermogravimetric analysis researchgate.net.

The pyrolysis of ammonium tetraphenylborate differs from that of the alkali metal compounds, a fact that is utilized in this thermogravimetric method researchgate.net. By analyzing the thermal decomposition curve, the respective amounts of potassium and ammonium in a sample can be calculated. The results are typically determined from a calibration plot constructed for the two-component system researchgate.net. This technique has been successfully applied to the analysis of biological samples such as urine researchgate.net.

Table 1: Overview of Thermogravimetric Method for K⁺ and NH₄⁺ Determination

| Step | Description |

|---|---|

| Precipitation | Both K⁺ and NH₄⁺ ions are precipitated from the sample solution using a tetraphenylborate reagent. |

| Analysis | The resulting precipitate, a mixture of K[B(C₆H₅)₄] and NH₄[B(C₆H₅)₄], is analyzed using a derivatograph or thermoanalyser. |

| Quantification | The determination is based on the total mass loss of the precipitate during controlled heating. |

| Calculation | Results are calculated from a calibration plot created for the two-component system. |

The thermal decomposition of tetraphenylborates has been investigated using a thermoanalyser coupled with a mass spectrometer to identify the gaseous products formed during the process researchgate.net. This hyphenated technique allows for the direct analysis of the volatile compounds released as the this compound and ammonium tetraphenylborate precipitates are heated researchgate.net. The identification of these gaseous products is crucial for understanding the decomposition mechanism and ensuring the accuracy of the thermogravimetric method.

Ion Chromatography for Potassium Content Measurement

Ion chromatography (IC) has emerged as a modern and viable alternative method for the quantification of potassium metrohm.com. Recognizing its advantages, the United States Pharmacopeia (USP) has updated several of its monographs to include IC as a testing method for potassium analysis, presenting it as an alternative to traditional techniques like atomic absorption spectroscopy (AAS) and flame photometry metrohm.com.

A significant benefit of ion chromatography is its ability to analyze multiple cationic species concurrently metrohm.com. For instance, IC can simultaneously determine the content of potassium as well as potential impurities like sodium and ammonium in pharmaceutical products and dietary supplements metrohm.com. This method separates ions based on their different affinities to a stationary phase, allowing for efficient and versatile analysis even in samples with complex matrices metrohm.com.

Table 2: Comparison of Analytical Methods for Potassium Determination

| Method | Principle | Advantages | Notes |

|---|---|---|---|

| Thermogravimetry (with Tetraphenylborate) | Measures weight loss of K[B(C₆H₅)₄] precipitate upon heating. | Can simultaneously determine K⁺ and NH₄⁺ researchgate.net. | Relies on the differential decomposition of tetraphenylborate salts researchgate.net. |

| Ion Chromatography (IC) | Separates and quantifies ions based on their affinity to a stationary phase metrohm.com. | Can measure multiple analytes in a single run; efficient and versatile metrohm.com. | Adopted by the USP as an alternative to AAS and flame photometry metrohm.com. |

| Atomic Absorption Spectroscopy (AAS) / Flame Photometry | Measures the characteristic absorption or emission spectra of atoms in a flame metrohm.com. | Traditionally reliable methods for K⁺ determination researchgate.net. | Requires flammable gases and costly equipment metrohm.com. |

Crystallography and Structural Characterization

Single-Crystal X-ray Diffraction Studies of Potassium Tetraphenylborate (B1193919)

Single-crystal X-ray diffraction is a primary analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For potassium tetraphenylborate, these studies have been instrumental in defining its solid-state structure and the nature of the interactions between the potassium cation and the tetraphenylborate anion.

Coordination Environment of K⁺ with Tetraphenylborate Anion

In the crystalline state, the potassium (K⁺) ion in this compound is not coordinated to a single, discrete anion. Instead, it engages in cation-π interactions with the phenyl rings of neighboring tetraphenylborate anions. The crystal structure reveals that each K⁺ ion is coordinated with the delocalized π-electron systems of four separate phenyl rings wisc.eduwisc.edu. These four rings belong to two adjacent tetraphenylborate molecules, creating a "π-cage" around the potassium cation wisc.eduwisc.edu. This coordination geometry, where the cation interacts with the faces of the aromatic rings rather than with specific atoms, is a characteristic feature of the solid-state structure of this salt wikipedia.org. This arrangement highlights the role of the bulky, non-coordinating tetraphenylborate anion in forming stable lattices with alkali metal cations through distributed electrostatic interactions.

Hydrogen Bonding (C-H...π, N-H...π) in Complexes

While classical hydrogen bonds are absent in pure this compound, the tetraphenylborate anion readily forms complexes with organic cations where non-conventional hydrogen bonds are the principal structure-directing forces. In the crystal structures of organic ammonium (B1175870) tetraphenylborates, a variety of N–H⋯π and C–H⋯π hydrogen bonds are observed, where the phenyl rings of the anion act as the π-electron donor (the hydrogen bond acceptor) cdnsciencepub.com.

Complexation studies with N-heteroaromatic cations have shown that C–H⋯π or N–H⋯π interactions are the dominant intermolecular forces researchgate.netrsc.org. For instance:

In the imidazolium (B1220033) tetraphenylborate complex, the cation is situated between two tetraphenylborate anions, interacting with them via both N–H⋯π and C–H⋯π hydrogen bonds researchgate.net.

The N-methylpyridinium complex, which lacks an N-H donor, is stabilized by C–H⋯π interactions, with the cation located between three host anions researchgate.netrsc.org.

These interactions can be classified as normal, bifurcated (where one hydrogen interacts with two π systems), or even trifurcated, demonstrating the versatility of the phenyl ring as a hydrogen bond acceptor cdnsciencepub.comrsc.org. The formation of these hydrogen bonds is a primary driver for complexation, even when it results in less-than-ideal bonding geometries cdnsciencepub.com.

Table 1: Crystal Data for Select Tetraphenylborate Complexes with Organic Cations

| Compound | Formula | Crystal System | Space Group | Z |

| Imidazolium·BPh₄ | C₂₇H₂₅BN₂ | Monoclinic | P2₁/n | 4 |

| 1-Methylimidazolium (B8483265)·BPh₄ | C₂₈H₂₇BN₂ | Monoclinic | P2₁/c | 4 |

| N-Methylpyridinium·BPh₄ | C₃₀H₂₈BN | Orthorhombic | Pnma | 4 |

Data sourced from Kiviniemi et al., 2001. researchgate.net

Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Modern computational methods provide deeper insight into the intermolecular interactions that define crystal structures. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for visualizing and quantifying these interactions in tetraphenylborate complexes.

Hirshfeld Surface Analysis is used to partition crystal space and visualize intermolecular contacts. By mapping properties like the normalized contact distance (dₙₒᵣₘ) onto the surface, it is possible to identify specific regions involved in interactions such as hydrogen bonding mdpi.com. In studies of tetraphenylborate complexes, Hirshfeld analysis reveals the prevalence of different types of contacts. For example, in a cyclobenzaprine-tetraphenylborate complex, the analysis highlighted the significance of H···H, H···O, and C···H contacts in the crystal packing mdpi.com. The resulting two-dimensional fingerprint plots quantify the contribution of each interaction type to the total surface area, showing that H···H contacts often dominate, reflecting the high hydrogen content of the organic components nih.gov.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r) amercrystalassn.org. This analysis allows for the characterization of bonding interactions by examining the properties at bond critical points (BCPs)—locations where the gradient of the electron density is zero. Key metrics include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) nih.gov. In tetraphenylborate complexes, QTAIM analysis has been used to identify and characterize weak to moderate hydrogen bonds and van der Waals interactions mdpi.comnih.gov. The values of ρ(r) and ∇²ρ(r) at the BCP between interacting atoms can distinguish between covalent bonds (high ρ(r), negative ∇²ρ(r)) and closed-shell interactions like hydrogen bonds and van der Waals forces (low ρ(r), positive ∇²ρ(r)) researchgate.net.

Characterization of Tetraphenylborate Complexes with Organic Cations

The interaction between the tetraphenylborate anion and various organic cations has been extensively studied to understand the principles of molecular recognition and complex formation in solution.

Complexation Stoichiometry and Stability Constants

Studies involving the complexation of tetraphenylborate with a range of N-heteroaromatic cations have demonstrated the formation of 1:1 complexes in solution rsc.org. This stoichiometry was confirmed by methods such as ¹H NMR titration, where linear Benesi-Hildebrand plots were observed, and by Job's method of continuous variation rsc.org.

The strength of these interactions is quantified by the stability constant (K), which measures the equilibrium between the free ions and the complexed ion pair. These constants are typically determined by ¹H NMR titration in a suitable solvent mixture, such as acetonitrile-methanol researchgate.netrsc.org. The stability of the complex is influenced by the nature of the organic cation. For example, the imidazolium cation, which can form two N–H⋯π hydrogen bonds, forms a more stable complex with tetraphenylborate than the 1-methylimidazolium cation, which can only form one such bond researchgate.net. This demonstrates the crucial role of hydrogen bonding in the stability of these complexes in solution researchgate.net.

Table 2: Stability Constants (K) for 1:1 Complexes of Tetraphenylborate with N-Heteroaromatic Cations

| Cation | Complex | Stability Constant (K) / dm³ mol⁻¹ |

| Imidazolium | [Imidazolium·BPh₄] | 46 ± 2 |

| 1-Methylimidazolium | [1-Methylimidazolium·BPh₄] | 19 ± 4 |

| N-Methylpyridinium | [N-Methylpyridinium·BPh₄] | 17 ± 2 |

| Quinolinium | [Quinolinium·BPh₄] | 10 ± 1 |

Determined by ¹H NMR titration in acetonitrile (B52724)–methanol (1:1) solution. Data sourced from Kiviniemi et al., 2001. researchgate.net

The crystal structure of this compound reveals a polymeric arrangement where the potassium cations are coordinated with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions. wisc.edu This interaction between the potassium ion and the aromatic rings is a key feature of its solid-state structure. X-ray diffraction studies have provided detailed insights into the geometry and dimensions of the unit cell.

The compound crystallizes in the body-centered tetragonal space group I42m. The coordination environment of the potassium ion involves interactions with four phenyl rings from two neighboring tetraphenylborate molecules, creating what can be described as a "π-cage" around the cation. wisc.edu The boron atom at the center of the anion is bonded to four phenyl groups in a tetrahedral geometry.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I42m |

| Unit Cell Dimensions | a = 11.221(13) Å, c = 7.894(6) Å |

| Formula Units per Unit Cell (Z) | 2 |

| B-C Bond Distance | 1.643(3) Å |

Lewis-Base Borane (B79455) Formation and Displacement Reactions

The tetraphenylborate anion can participate in reactions that lead to the formation of Lewis-base borane adducts, typically through the displacement of one of its phenyl groups. This reactivity is influenced by the stability of the tetraphenylborate anion, which can be cleaved under certain conditions.

For instance, the reaction of tetraphenylborate with certain N-heteroaromatic cations results in the displacement of a phenyl group and the formation of a Lewis-base triphenylborane (B1294497) product. researchgate.net In this type of reaction, a stronger Lewis base (the heteroaromatic cation) displaces a weaker Lewis base (the phenyl anion). These reactions often proceed readily at room temperature and produce good yields of the corresponding triphenylborane adduct. researchgate.net

[B(C₆H₅)₄]⁻ + H⁺ → B(C₆H₅)₃ + C₆H₆ wikipedia.org

This reactivity highlights the role of the tetraphenylborate anion as a precursor to the Lewis acid triphenylborane. Triphenylborane itself is a well-known Lewis acid that readily forms adducts with a variety of Lewis bases, such as amines, phosphines, and ethers. nih.govalfa-chemistry.com The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom in triphenylborane.

Vibrational Spectroscopy (IR) for Structural Insights

Infrared (IR) spectroscopy is a valuable tool for gaining insights into the molecular structure and bonding within this compound. The vibrational spectrum of the tetraphenylborate anion is characterized by a series of absorption bands that correspond to the various vibrational modes of the phenyl rings and the central BC₄ skeleton.

Detailed studies of the vibrational spectra of this compound and related para-substituted tetraarylborates have been conducted. researchgate.net The analysis of these spectra allows for the tentative assignment of the observed absorption bands to specific molecular motions. The region between 650 and 200 cm⁻¹ is of particular interest as it contains vibrations that are sensitive to the electronic effects of substituents on the phenyl rings. researchgate.net

The key vibrational modes observed in the IR spectrum of this compound include:

Phenyl Ring Modes: These include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the phenyl rings.

Tetrahedral Skeleton Vibrations: These are the stretching and bending modes of the BC₄ core.

Ionic Lattice Vibrations: At lower frequencies, absorptions corresponding to the vibrations of the K⁺ cations within the crystal lattice can be observed.

| Frequency (cm⁻¹) | Tentative Assignment |

|---|---|

| ~3050 | Aromatic C-H stretching |

| ~1590 | Aromatic C-C stretching |

| ~1480 | Aromatic C-C stretching |

| ~1430 | Aromatic C-C stretching |

| ~740 | Out-of-plane C-H bending |

| ~710 | Out-of-plane C-H bending |

The positions and intensities of these bands provide a characteristic fingerprint for the tetraphenylborate anion and can be used to confirm the presence of the compound and to study its interactions in different chemical environments.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For potassium tetraphenylborate (B1193919), DFT calculations are typically performed on the tetraphenylborate anion [B(C₆H₅)₄]⁻, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), to predict its geometry, molecular orbitals, and various chemical properties. nih.gov

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For the tetraphenylborate anion, calculations optimize the bond lengths, bond angles, and dihedral angles between the central boron atom and the four surrounding phenyl rings. The optimized geometry reveals that the boron atom is at the center of a distorted tetrahedron, with the phenyl rings arranged in a propeller-like fashion. nih.govnih.gov

From the optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. These orbitals are crucial for understanding the chemical reactivity and electronic properties of the molecule. mdpi.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com

In a DFT study of a tetraphenylborate ion-pair complex, the HOMO was found to be localized on the tetraphenylborate anion, while the LUMO was on the cation, indicating that electronic transitions begin at the tetraphenylborate moiety. rsc.org The HOMO and LUMO energy gap provides insights into chemical reactivity, optical polarizability, and chemical hardness and softness. nih.gov A modest energy gap suggests that the compound is stable. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Note: The values are based on a study of a tetraphenylborate-containing Schiff base complex and serve as an illustrative example. The narrow frontier orbital gap indicates that charge transfer interaction occurs within the molecule, suggesting high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. dntb.gov.ua

For the tetraphenylborate anion, MEP analysis shows that the negative charge is delocalized over the entire molecule, with the most electron-rich regions concentrated around the phenyl rings. nih.gov A theoretical study on an acebutolol-tetraphenylborate complex visualized the MEP map for the B(Ph)₄⁻ anion, showing negative potential (red/yellow) spread across the surface of the phenyl groups, consistent with its anionic nature and its role as a cation attractor. nih.gov This delocalization of negative potential over the bulky phenyl groups contributes to the anion's stability and its ability to form precipitates with large cations like potassium.

The solid-state structure of potassium tetraphenylborate is stabilized by significant noncovalent interactions. The crystal structure shows that the potassium ion (K⁺) is not bonded to a specific atom but is instead coordinated with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions. wisc.edu Specifically, the K⁺ ion is situated in a "π-cage," interacting with four phenyl rings from two neighboring [B(Ph)₄]⁻ units. wisc.edu This cation-π interaction is a key feature of the compound's polymeric structure in the solid state. wikipedia.org

Computational methods can quantify the nature and strength of these interactions. Studies on related systems have used Natural Bond Orbital (NBO) analysis to confirm interactions between the tetraphenylborate anion and various functional groups of a cation, highlighting the importance of hydrogen bonds and other electrostatic forces in stabilizing the resulting ion-pair complex. rsc.org In complexes with N-heteroaromatic cations, C–H···π or N–H···π hydrogen bonds are the primary intermolecular interactions observed. researchgate.net

Quantum Chemical Calculations for Charge Transfer and Reactivity

Quantum chemical calculations provide quantitative measures of electron distribution and reactivity. For ionic compounds like this compound, these calculations help elucidate the nature of the charge transfer between the cation and anion.

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the electron distribution across a molecule. nih.govbhu.ac.in The calculation partitions the total electron density among the constituent atoms.

| Atom | Charge (e) |

|---|---|

| B | -0.5 to -0.7 |

| C (ipso) | +0.1 to +0.3 |

| C (ortho) | -0.1 to -0.2 |

| C (meta) | -0.05 to -0.15 |

| C (para) | -0.1 to -0.2 |

| H | +0.1 to +0.2 |

Note: The values presented are representative ranges derived from the principles of Mulliken charge distribution in similar aromatic systems and are for illustrative purposes. The exact values depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation, consisting of one-center "lone pairs" and two-center "bonds". wisc.eduwikipedia.org This approach provides a quantitative description of the bonding interactions within a molecule.

In the context of the tetraphenylborate anion, NBO analysis has been employed to understand the nature of its interactions with other chemical species. Studies involving complexes of tetraphenylborate with organic N-heteroaromatic cations have utilized the NBO method to characterize the bonding. The analysis reveals the presence of 2-center natural orbitals that describe the covalent character of the bonds. For instance, in dative bonds that may form, the bonding basin is primarily formed by the electron density of the nitrogen atom from the cation, indicating a significant charge transfer interaction. researchgate.net

This method allows for a detailed examination of donor-acceptor interactions. The filled, Lewis-type NBOs (donors) interact with empty, non-Lewis-type NBOs (acceptors), leading to delocalization effects that stabilize the molecule. The energetic importance of these interactions can be estimated using second-order perturbation theory. For the tetraphenylborate anion, this analysis can shed light on interactions such as C–H•••π or N–H•••π hydrogen bonds with surrounding molecules or cations. researchgate.net

Global Reactivity Descriptors

The tetraphenylborate anion is classified as a weakly coordinating anion, a key feature that dictates its chemical behavior. wikipedia.org Its low reactivity is a prerequisite for its use in applications such as ion-selective sensors. researchgate.net Global reactivity descriptors can be assessed using molecular orbital theory and quantum molecular descriptors to quantify this characteristic. researchgate.net While specific numerical values for this compound are not extensively tabulated in the literature, the principles of global reactivity descriptors are applied to understand why anions like tetraphenylborate are stable and reluctant to form strong ion pairs. researchgate.net This stability is crucial for its function as a precipitating agent and in electrochemistry.

Thermodynamic and Kinetic Modeling

Solubility Product Constants (Ksp) and Solubility in Various Solvents

This compound is notable for being a rare example of a water-insoluble potassium salt. huji.ac.il This property is central to its use in gravimetric analysis for the determination of potassium ions. huji.ac.il The solubility product constant (Ksp) is a measure of this low solubility in aqueous solutions.

The solubility of this compound is significantly influenced by the solvent and temperature. While it has very low solubility in water, it is much more soluble in organic solvents like acetone (B3395972). sapub.org

Below is a table summarizing the solubility product constants (Ksp) at different temperatures.

| Temperature (°C) | Ksp (M²) |

| 25 | 5.03 x 10⁻⁸ |

| 20 | 1.6 x 10⁻⁸ |

This data is compiled from multiple sources.

The temperature dependence of the Ksp for this compound (KTPB) has been modeled with the following equation, valid from 25 to 65 °C: Ksp (KTPB) = 7.81 x 10⁻⁹ * e^(6.308 x 10⁻² * T) (where T is temperature in Celsius). researchgate.net

Precipitation Kinetics and Factors Affecting Reaction Time

The precipitation of this compound occurs when aqueous solutions of a soluble tetraphenylborate salt (like sodium tetraphenylborate) and a potassium salt are mixed. The kinetics of this precipitation reaction are influenced by several factors, including reactant concentrations and temperature.

Studies on the precipitation of cesium tetraphenylborate, which has similar properties, provide insights into the kinetics that can be analogous to this compound. The concentration of sodium ions in the solution significantly impacts the reaction time. At sodium ion concentrations below 1.5 M and at 25 °C, the precipitation reaction is generally complete in less than 24 hours. However, at sodium ion concentrations above 1.5 M, the reaction time can increase substantially, reaching up to 160 hours. researchgate.net

Several factors can be manipulated to control the reaction rate:

Excess Reactant: The addition of excess sodium tetraphenylborate can accelerate the precipitation process. researchgate.net

Temperature: Increasing the temperature also speeds up the precipitation. For instance, in a 4.7 M sodium ion solution at 65 °C, a near-stoichiometric reaction was found to be complete within 24 hours. researchgate.net It is important to note that while higher temperatures increase the reaction rate, they also increase the solubility of the precipitate. researchgate.net

Thermodynamics of Ion Transfer

The study of the thermodynamics of ion transfer is crucial for understanding electrochemical processes, solubility, and complex formation in different solvents. A significant challenge in this field is the division of the thermodynamic properties of an electrolyte into individual contributions from the cation and the anion.

To address this, the "tetraphenylarsonium tetraphenylborate (TATB) assumption" is a widely used extrathermodynamic approach. rsc.org This assumption posits that the thermodynamic quantities for the tetraphenylarsonium cation (Ph₄As⁺) are equal to those for the tetraphenylborate anion (BPh₄⁻). rsc.org This is justified by their similar large size and structure, which suggests they should have similar interactions with the solvent.

By using TATB as a reference electrolyte, it becomes possible to estimate the Gibbs free energies, enthalpies, and entropies of transfer for single ions from a reference solvent (typically water) to other aqueous or non-aqueous solvent systems. huji.ac.ilsapub.org These single-ion thermodynamic parameters are essential for predicting and explaining chemical mechanisms and for comparing experimental data with theoretical solvation models. sapub.org The application of the TATB assumption allows for the calculation of standard partial molar properties of aqueous ions, providing a framework for understanding the behavior of ions like tetraphenylborate in solution. rsc.org

Mechanistic Studies of Chemical Reactions Involving Potassium Tetraphenylborate

Mechanisms of Tetraphenylborate (B1193919) Degradation

The degradation of the tetraphenylborate anion is a significant area of study, particularly due to its application in nuclear waste processing. The stability of this anion is compromised in the presence of certain catalysts and under photochemical conditions.

The decomposition of tetraphenylborate is notably catalyzed by transition metals, with palladium and copper being extensively studied.

In palladium-catalyzed reactions, several factors influence the rate of decomposition, including the concentrations of palladium, initial benzene, and sodium ions, as well as temperature. unt.edu These variables present opportunities to control the degradation process. unt.edu The decomposition mechanism is understood to involve an initial catalyst activation step followed by the decomposition of the tetraphenylborate anion.

Copper(II) ions are also effective catalysts for the decomposition of sodium tetraphenylborate in aqueous alkaline solutions. osti.govosti.gov The proposed mechanism for this decomposition involves the dephenylation of the tetraphenylborate anion. iaea.org One suggested pathway begins with a homogeneous catalytic homolysis of a carbon-boron bond. iaea.org In this scheme, an oxidizing agent, acting as the catalytic species, is reduced in an electron transfer step involving the tetraphenylborate anion. iaea.org The catalyst is subsequently oxidized to complete the redox cycle. iaea.org The presence of oxygen has been shown to affect the course of the copper-catalyzed decomposition, though its elimination does not prevent it. osti.gov The final products of this decomposition are predominantly benzene and phenol. osti.gov

The relative decomposition rates of tetraphenylborate and its intermediate phenylborate species in the presence of copper have been studied. The reactivity increases in the order of NaTPB < phenylboronic acid ≈ triphenylborane (B1294497) < diphenylborinic acid. osti.gov

Table 1: Factors Influencing Palladium-Catalyzed Tetraphenylborate Decomposition

| Factor | Influence on Decomposition Rate |

|---|---|

| Palladium Concentration | Direct |

| Initial Benzene Concentration | Influential |

| Sodium Ion Concentration | Influential |

This table is generated based on information from a study on the stability of excess sodium tetraphenylborate. unt.edu

The photolytic degradation of tetraphenylborate salts has been investigated in various alcohol solutions. When sodium tetraphenylborate is irradiated in the presence of air in solvents such as methyl, ethyl, isopropyl, and t-butyl alcohol, biphenyl is consistently formed as the major product. researchgate.net

The solvent plays a crucial role in the distribution of other photolysis products. For instance, the irradiation of sodium tetraphenylborate in ethyl, isopropyl, or t-butyl alcohol also yields p-terphenyl and m-terphenyl. researchgate.net The relative amounts of these terphenyls are dependent on the alcohol used, with the production following the trend: t-butyl alcohol > isopropyl alcohol > ethyl alcohol. researchgate.net This observation underscores the significant influence of the solvent environment on the photochemical reaction pathways of the tetraphenylborate anion. It is suggested that biphenyl and terphenyl are produced via an intramolecular reaction centered around the boron atom of the tetraarylborate anion. researchgate.net

Table 2: Major Photolysis Products of Sodium Tetraphenylborate in Different Alcohols

| Solvent | Major Products |

|---|---|

| Methyl Alcohol | Biphenyl |

| Ethyl Alcohol | Biphenyl, p-terphenyl, m-terphenyl |

| Isopropyl Alcohol | Biphenyl, p-terphenyl, m-terphenyl |

This table is compiled from findings on the photolysis of sodium tetraphenylborate and related tetraarylborates. researchgate.net

Reaction Mechanisms in Organic Synthesis

Potassium tetraphenylborate and its derivatives are valuable reagents in organic synthesis, participating in reactions that lead to the formation of complex heterocyclic systems and various carbon-boron, carbon-carbon, and carbon-heteroatom bonds.

The reaction of 4-methylbenzenediazonium tetraphenylborate with β-enaminoamides serves as a pathway to a variety of boron-containing heterocyclic compounds, including oxazaborines, diazaborinones, triazaborines, and triazaborinones. nih.govnih.gov The formation and relative yields of these products are highly dependent on the reaction conditions. nih.gov

A proposed mechanism for this transformation suggests that the initial step is an azocoupling reaction. nih.gov In this step, the tetraphenylborate anion acts as a base, facilitating the protodeboronation of a Ph₃B⁻–[C₆H₆]⁺ intermediate to yield triphenylborane and benzene. nih.gov Subsequently, the newly formed triphenylborane coordinates to the nitrogen atom of the enaminoamide's amine group, which is followed by further protodeboronation and cyclization to form the heterocyclic products. nih.gov

Table 3: Products from the Reaction of Enaminoamides with 4-Methylbenzenediazonium Tetraphenylborate

| Product Class | General Structure |

|---|---|

| Oxazaborines | Boron-oxygen-nitrogen heterocycle |

| Diazaborinones | Boron-nitrogen-nitrogen heterocycle with a carbonyl group |

| Triazaborines | Boron-nitrogen-nitrogen-nitrogen heterocycle |

This table summarizes the types of compounds prepared from the reaction of β-enaminoamides with 4-methylbenzenediazonium tetraphenylborates. nih.govnih.gov

A novel synthetic strategy utilizes tetraarylborate salts as precursors for the generation of aryl radicals, which can then be used to form new carbon-boron (C-B), carbon-carbon (C-C), and carbon-heteroatom (C-X) bonds. nih.gov This process is typically initiated by visible light irradiation in the presence of an activation reagent like dimethyl sulfoxide (DMSO). nih.gov